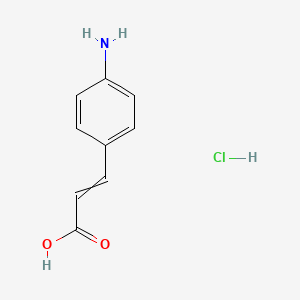
4-Aminocinnamic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocinnamic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl. It is also known as 3-(4-aminophenyl)-2-propenoic acid hydrochloride. This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with an amino group at the para position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocinnamic acid hydrochloride typically involves the reaction of 4-nitrocinnamic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst. The resulting 3-(4-aminophenyl)-2-propenoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors to ensure efficient conversion of the nitro group to the amino group. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
4-Aminocinnamic acid hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminocinnamic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-2-propenoic acid: A precursor in the synthesis of 4-Aminocinnamic acid hydrochloride.
3-(4-Methoxyphenyl)-2-propenoic acid: A derivative with a methoxy group instead of an amino group.
3-(4-Chlorophenyl)-2-propenoic acid: A derivative with a chloro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3-(4-aminophenyl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H |
InChI Key |
SFRAURMUQMJLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















